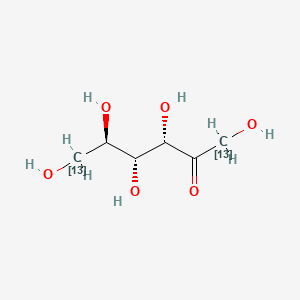

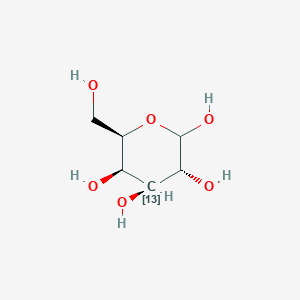

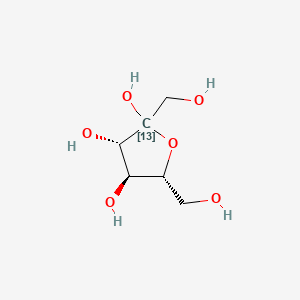

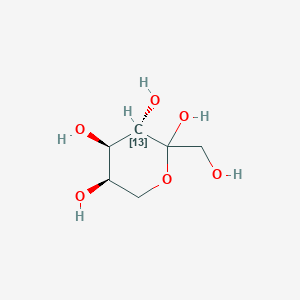

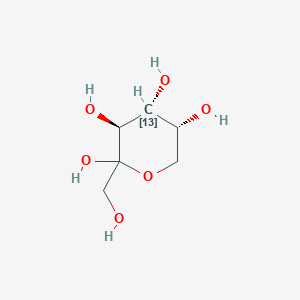

(3R,4S,5R,6R)-6-(羟甲基)(413C)氧杂-2,3,4,5-四醇

描述

(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, also known as 2,3,4,5-tetrahydroxymethyl-6-hydroxymethyl-413C-oxane, is a chiral tetrol that has been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects. This compound is a derivative of the naturally occurring sugar alcohol erythritol and is often used as a starting material in the synthesis of other compounds. It has also been studied for its potential applications in scientific research and laboratory experiments.

科学研究应用

- Application : D-galactose-3-13C has been used to synthesize 3-boronic-3-deoxy-D-galactose, a potential BNCT agent. This compound exhibits diastereoselectivity and a desirable toxicity profile .

- Galactose Metabolism : D-galactose-3-13C serves as a tracer to investigate galactose utilization pathways in cells and tissues .

- Liver Function Assessment : Diagnostic tests based on galactose, including the galactose elimination capacity test, evaluate liver function and hepatic reserve .

- Biotechnological Processes : Researchers explore microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .

Boron Neutron Capture Therapy (BNCT)

Metabolic Studies

Diagnostic Tests

Microbial Fermentation

NMR Spectroscopy

作用机制

Target of Action

D-galactose-3-13C, also known as (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a naturally occurring aldohexose and a C-4 epimer of glucose . It primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The interaction with these targets allows D-galactose-3-13C to play a significant role in various biological processes.

Mode of Action

D-galactose-3-13C interacts with its targets by functioning as a ligand. This interaction enhances cellular uptake, thereby improving drug delivery to the intended target cells . The compound’s mode of action is largely based on its ability to be recognized and bound by specific receptors on the target cells.

Biochemical Pathways

D-galactose-3-13C is involved in several biochemical pathways. It is incorporated into drug molecules as a tracer for quantitation during the drug development process . It is also used in the study of galactose metabolism . The affected pathways and their downstream effects are complex and involve a variety of biological processes.

Pharmacokinetics

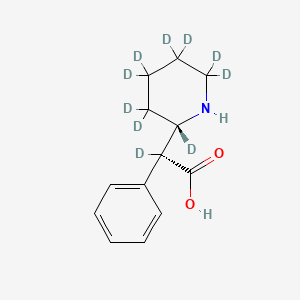

The pharmacokinetic properties of D-galactose-3-13C are influenced by its chemical structure and the nature of its interaction with target cells. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of D-galactose-3-13C’s action are diverse and depend on the specific biological context. For instance, in the field of drug delivery, the direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

属性

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KAMBVTKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([13C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

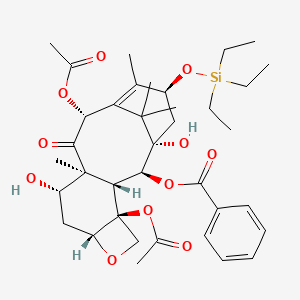

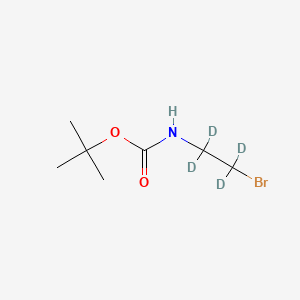

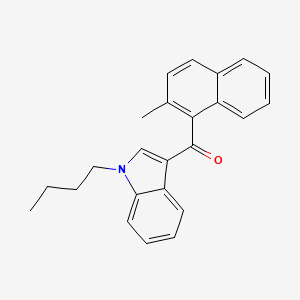

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)